molecular formula C11H13NO6S B1604832 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid CAS No. 91134-85-9

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

Cat. No. B1604832
CAS RN: 91134-85-9
M. Wt: 287.29 g/mol
InChI Key: IVYVLEQZZGWQTF-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid” is a chemical compound with the molecular formula C13H17NO6S . It contains a total of 39 bonds, including 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a total of 39 bonds. It includes 22 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, 1 ether (aliphatic), and 1 sulfonamide .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 315.34 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the searched resources.

Scientific Research Applications

Synthesis and Characterization

Eco-Friendly Synthesis

A study outlined an eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives, emphasizing the use of water and sodium carbonate as eco-friendly alternatives for producing high-yield and purity products. This method has potential applications in developing new derivatives with significant biological applications (Almarhoon, Soliman, Ghabbour, & El‐Faham, 2019).

Electrochemical Cleavage of Azo Bond

Research on the electrochemical reduction of azo-benzoic acids has provided insights into the impact of substituent position and solution pH on electrochemical behavior. This study suggests applications in fields requiring specific electrochemical characteristics for azo compounds and their breakdown products (Mandić, Nigović, & Šimunić, 2004).

Chemical Interactions and Properties

Binding Studies

Using difference spectrophotometry, one study explored the binding of sulfonylureas and phenothiazines to bovine serum albumin, contributing to understanding drug-protein interactions, potentially influencing drug design and delivery systems (Zia & Price, 1975).

Unexpected Chemical Reactions

An unexpected chemical reaction involving sulfur dioxide and 2-alkynylaryldiazonium tetrafluoroborate was reported, leading to benzo[b]thiophene 1,1-dioxides under certain conditions. This highlights the complexity and potential of utilizing morpholine derivatives in synthetic chemistry (Luo, Pan, Chen, Yao, & Wu, 2015).

Applications in Material Science and Biotechnology

Biodegradable Polyesteramides

Research on morpholine derivatives has led to the synthesis of biodegradable polyesteramides with pendant functional groups, offering potential applications in the development of new materials for medical and environmental purposes (Veld, Dijkstra, & Feijen, 1992).

Corrosion Inhibition

A study on new N-heterocyclic compounds based on 8-hydroxyquinoline demonstrated efficient corrosion inhibition for mild steel in HCl solution. This research opens avenues for developing new corrosion inhibitors in industrial applications (Rbaa, Abousalem, Galai, Lgaz, Lakhrissi, Warad, & Zarrouk, 2020).

properties

IUPAC Name

2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVLEQZZGWQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353997
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid

CAS RN

91134-85-9
Record name 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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